Copper--gadolinium (5/1)
Description
Significance of Rare Earth-Transition Metal Intermetallics in Advanced Materials Research
Intermetallic compounds composed of rare-earth (RE) and 3d transition metals (M) are a focal point of intensive study due to their fascinating physical properties and their wide-ranging technological applications. researchgate.net These materials are crucial for the development of permanent magnets, magnetostrictive devices, and materials for magnetic refrigeration. researchgate.net The magnetic behavior of these compounds arises from the interplay between the localized magnetism of the rare-earth elements and the itinerant magnetism of the 3d transition metals. researchgate.net The unique electronic configurations of these elements lead to a variety of magnetic phenomena, making them a rich area for fundamental scientific research and the development of new technologies. researchgate.netflogen.org
Overview of the Gadolinium-Copper Binary System and its Intermetallic Compounds
The gadolinium-copper (Gd-Cu) binary system is characterized by the formation of several intermediate phases. researchgate.net Investigations using techniques such as differential thermal analysis, X-ray diffraction, and metallography have identified a number of intermetallic compounds, including GdCu, GdCu₂, Gd₂Cu₇, Gd₂Cu₉, GdCu₅, and GdCu₆. researchgate.net Notably, the solid solubility of gadolinium in copper and copper in gadolinium is negligible. researchgate.net The Gd-Cu phase diagram reveals that GdCu₅ melts congruently at a temperature of 932°C. researchgate.net
Specific Research Focus on the GdCu₅ Compound within the Gd-Cu System
Within the Gd-Cu system, the GdCu₅ compound has been a subject of particular interest. Its specific stoichiometry and crystal structure give rise to distinct physical properties that differentiate it from other compounds in the series. Research has focused on understanding its magnetic behavior, thermodynamic stability, and the influence of its electronic structure on its macroscopic properties. scilit.comresearchgate.net The study of GdCu₅ provides valuable insights into the fundamental nature of interactions in rare earth-transition metal intermetallics. scilit.com
Structure
2D Structure
Properties
CAS No. |
12444-41-6 |
|---|---|
Molecular Formula |
Cu5Gd |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
copper;gadolinium |
InChI |
InChI=1S/5Cu.Gd |
InChI Key |
NVWCDADFWYXNTC-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Gd] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Gdcu5
Arc Melting and Solid-State Reaction Techniques for GdCu₅ Synthesis
The formation of the GdCu₅ intermetallic compound is well-documented in the Gd-Cu binary phase diagram. This phase diagram reveals the existence of several intermediate phases, including GdCu, GdCu₂, Gd₂Cu₇, Gd₂Cu₉, GdCu₅, and GdCu₆. researchgate.netcmu.edu Notably, GdCu₅ is formed through a peritectic reaction at 925°C. researchgate.net This type of reaction, where a liquid phase and a solid phase react to form a new solid phase upon cooling, is a common mechanism in the formation of many intermetallic compounds. cmu.eduusp.brresearchgate.net
A prevalent method for synthesizing bulk polycrystalline samples of intermetallic alloys like GdCu₅ is arc melting . ub.edu This technique involves melting the constituent elements, in their desired stoichiometric ratios, within a water-cooled copper crucible under an inert atmosphere, typically argon. ub.edu An electric arc is generated between a non-consumable tungsten electrode and the raw materials, causing them to melt and mix. ub.edu To ensure homogeneity, the resulting ingot is often flipped and remelted multiple times. ub.edu While a specific detailed protocol for GdCu₅ is not extensively published, the general procedure for similar gadolinium-based intermetallics, such as Gd₅(SiₓGe₁₋ₓ)₄, provides a reliable framework. ub.edu
Solid-state reaction represents another potential, albeit less commonly detailed, route for GdCu₅ synthesis. This method typically involves the intimate mixing of precursor powders (e.g., fine powders of gadolinium and copper) followed by prolonged annealing at elevated temperatures below the melting point of the components. The success of this method hinges on facilitating solid-state diffusion between the constituent elements to form the desired intermetallic phase. The peritectic nature of GdCu₅ formation suggests that a carefully controlled annealing and cooling process would be critical to drive the reaction between the appropriate solid and liquid phases to completion. researchgate.netcmu.edu
The Gd-Cu phase diagram indicates that the congruent melting points of some phases are GdCu (830°C), GdCu₂ (860°C), and Gd₂Cu₉ (930°C), while Gd₂Cu₇ (870°C), GdCu₅ (925°C), and GdCu₆ (865°C) are formed peritectically. researchgate.net Eutectic points are also present in the system, for instance, at approximately 30 at.% Cu (675°C) and 90.5 at.% Cu (860°C). researchgate.net
Solution-Phase Synthetic Routes for Gd-Cu Metallacrown Complexes
In contrast to the high-temperature synthesis of the bulk intermetallic, gadolinium-copper metallacrown complexes are assembled in solution at or near room temperature. These fascinating supramolecular structures are inorganic analogues of crown ethers. The most common among these are the 15-metallacrown-5 (15-MC-5) complexes.
The synthesis of Gd-Cu metallacrowns typically involves the self-assembly of metal ions and organic ligands in a suitable solvent. acs.org A widely used ligand for this purpose is glycinehydroxamic acid (H₃glyha). rsc.org The reaction of a gadolinium(III) salt, a copper(II) salt, and glycinehydroxamic acid in a controlled pH environment leads to the formation of the cationic hexanuclear complex, [GdCu₅(glyha)₅]³⁺. researchgate.netresearchgate.net
The general synthetic procedure can be described as follows:
Dissolution of a gadolinium(III) salt (e.g., gadolinium nitrate) and a copper(II) salt (e.g., copper nitrate) in an aqueous or mixed aqueous-organic solvent system.
Addition of the hydroxamic acid ligand, often as a salt or in the presence of a base to deprotonate it.
Careful control of the pH is crucial for the successful assembly of the metallacrown structure. nih.gov
The resulting metallacrown complex can then be isolated by crystallization, often through the addition of a suitable counter-ion or by slow evaporation of the solvent.
Through this method, a variety of {GdCu₅} metallacrown complexes have been synthesized, including dimeric structures and coordination polymers. For instance, the reaction of a pre-formed [GdCu₅(GlyHA)₅(CO₃)(NO₃)(H₂O)₅]·3.5H₂O complex with a disulfonate sodium salt resulted in a dimeric complex, {Na₂[GdCu₅(GlyHA)₅L]₂}L₂. researchgate.netresearchgate.net
Computational Studies on the Formation Processes of Gd-Cu Metallacrowns
While experimental work has laid a strong foundation for the synthesis of Gd-Cu metallacrowns, computational studies are beginning to provide deeper insights into their formation and stability. Although specific computational studies detailing the step-by-step formation mechanism of Gd-Cu metallacrowns are still emerging, the investigation into the thermodynamics of their self-assembly has been a subject of study. acs.org
Calorimetric and potentiometric titrations have been employed to determine the stability constants and thermodynamic parameters associated with the formation of {Ln[Cu₅L₅H₋₅]}³⁺ (where Ln = Eu, Gd and L = (S)-α-alaninehydroxamic acid) in aqueous solutions. acs.orgnih.gov These studies reveal that the self-assembly process is highly favorable, leading to the formation of very stable 15-MC-5 complexes. acs.org
Furthermore, computational chemistry, including Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and magnetic properties of these complexes. While a comprehensive computational study on the formation pathway of Gd-Cu metallacrowns is not yet available, DFT has been used to study the magnetic coupling between gadolinium and copper ions within the metallacrown structure. researchgate.net These theoretical investigations are crucial for rationalizing the observed magnetic behavior and for designing new functional molecular materials.
Influence of Synthesis Parameters on Intermetallic Phase Formation and Structural Integrity
The formation and structural integrity of the GdCu₅ intermetallic compound are highly sensitive to the synthesis parameters. In solid-state synthesis methods like arc melting and annealing, several factors play a critical role:
Stoichiometry: Precise control of the initial ratio of gadolinium to copper is essential. Deviations from the 1:5 atomic ratio can lead to the formation of other intermetallic phases present in the Gd-Cu phase diagram, such as GdCu₆ or Gd₂Cu₉, or the presence of unreacted starting materials. researchgate.netcmu.edu
Annealing Temperature and Time: For solid-state reactions and for homogenizing arc-melted samples, the annealing temperature and duration are critical. The temperature must be high enough to promote diffusion and phase formation but must be carefully controlled, especially around the peritectic temperature of 925°C, to ensure the desired phase is formed. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com Insufficient annealing time can result in an inhomogeneous product with multiple phases.
Cooling Rate: The rate at which the sample is cooled from the reaction temperature can significantly influence the microstructure and the potential for forming metastable phases. In peritectic reactions, a very slow cooling rate is often necessary to allow the reaction to proceed to completion. researchgate.net Rapid cooling can "freeze in" a non-equilibrium phase distribution.
The following table summarizes the key synthesis parameters and their potential impact on the formation of GdCu₅:
| Parameter | Influence on GdCu₅ Formation |
| Stoichiometry | Determines the primary phase formed. Off-stoichiometric compositions will result in the presence of other Gd-Cu intermetallic phases or unreacted elements. |
| Annealing Temperature | Must be carefully controlled near the peritectic temperature (925°C) to facilitate the formation of GdCu₅. Temperatures that are too low will result in slow or incomplete reaction, while temperatures that are too high may favor other phases. |
| Annealing Time | Sufficient time is required for atomic diffusion to ensure a homogeneous, single-phase product. Incomplete annealing leads to a multiphase material. |
| Cooling Rate | Affects the microstructure and can lead to the formation of non-equilibrium or metastable phases. Slow cooling is generally required for peritectic reactions to reach completion. |
Crystal and Molecular Structure Elucidation of Gdcu5 and Its Derivatives
Crystallographic Characterization of the GdCu₅ Intermetallic Phase
The foundational understanding of GdCu₅ begins with its solid-state structure as an intermetallic alloy.
Determination of Hexagonal Crystal Structure (CaCu₅-type)
The GdCu₅ intermetallic compound crystallizes in the hexagonal CaCu₅-type structure. researchgate.netresearchgate.net This structure is a common arrangement for RT₅ compounds, where R is a rare-earth element and T is a transition metal. researchgate.net The structure can be visualized as a stacking of two distinct types of layers. researchgate.net In this arrangement, the gadolinium and copper atoms occupy specific sites within the crystal lattice, leading to a highly ordered intermetallic phase. researchgate.net The CaCu₅ structure is foundational for a family of related structures, which can be derived by ordered substitutions and stacking variations. nih.gov
Space Group and Unit Cell Parameters Analysis
The GdCu₅ compound, adopting the CaCu₅ structure, belongs to the hexagonal P6/mmm space group (No. 191). researchgate.netnih.govmaterialsproject.org In this structure, the rare-earth atoms (Gadolinium) are located at the 1a Wyckoff position (0, 0, 0), while the transition metal atoms (Copper) are distributed across two different sites: the 2c site (1/3, 2/3, 0) and the 3g site (1/2, 0, 1/2). researchgate.net This specific atomic arrangement defines the unit cell of the compound. While specific lattice parameters for GdCu₅ require dedicated experimental data, the parent CaCu₅ structure has been well-characterized, providing a reliable model for GdCu₅ and other isostructural compounds. materialsproject.org
Structural Investigations of GdCu₅-containing Metallacrown Complexes
Beyond the simple intermetallic phase, gadolinium and copper can form intricate coordination complexes known as metallacrowns (MCs). These are molecular analogues of organic crown ethers where repeating [N-O] units are replaced by [M-N-O] units. Specifically, the [GdCu₅]³⁺ core is a recurring motif in 15-metallacrown-5 complexes.
Characterization of Dimeric and Polymeric Metallacrown Architectures
The [GdCu₅(ligand)₅]³⁺ metallacrown units can serve as building blocks for larger supramolecular assemblies. Researchers have successfully synthesized and characterized dimeric and polymeric structures.
Dimeric Architectures : A notable example is a dimeric complex where two {GdCu₅}³⁺ 15-metallacrown-5 units are linked in an "edge-to-edge" fashion by two disulfonate linker molecules. researchgate.net This demonstrates how the choice of linking ligand can be used to control the assembly of metallacrown monomers into discrete, larger structures. researchgate.net
Polymeric Architectures : By using polycarboxylate ligands, chemists have been able to construct coordination polymers. Reactions of a [GdCu₅(Glyha)₅]³⁺ complex (where Glyha²⁻ is the dianion of glycinehydroxamic acid) with different phthalates have yielded 1D and 2D polymers. nih.govacs.org For instance, linking the metallacrown cations with 1,3-phthalate or 1,4-phthalate resulted in the formation of polymeric chains. nih.govacs.org The specific architecture can be influenced by the geometry of the carboxylate linker. nih.gov
Analysis of Ligand Coordination and Lanthanide-Copper Coordination Environments
The coordination environment of the metal ions is a critical aspect of the structure of these metallacrowns.
Copper Coordination : In the 15-MC-5 ring, the five Cu(II) ions are typically coordinated by hydroximate ligands derived from molecules like glycine (B1666218) hydroxamic acid (glyha) or picoline hydroxamic acid (picha). nih.govrsc.org The geometry around the copper ions is generally four-coordinate square-planar or five-coordinate square-pyramidal if a solvent molecule is also bound. nih.gov
Microstructural Evolution and Interfacial Phenomena in Gd-Cu Systems
The properties of bulk materials derived from gadolinium and copper are heavily dependent on their microstructure and the nature of the interface between different phases.
Valence-band photoemission studies have been used to characterize the thermochemistry at the gadolinium-copper interface. aps.org These studies reveal a strong binding interaction between gadolinium overlayers and a copper substrate. aps.org The net potential for copper at the interface is found to be 3.82 eV/atom, which is significantly higher than the heat of sublimation for pure copper (0.51 eV/atom greater). aps.org This strong bond formation provides a powerful thermochemical driving force that promotes the formation of copper-gadolinium alloys at the interface. aps.org
In composite materials, such as those containing nano-Gd₂O₃ particles within a copper matrix, the microstructure is a key determinant of the material's properties. mdpi.com The microstructure of such composites, including features like grain size and porosity, is strongly influenced by processing parameters like sintering temperature and holding time. mdpi.com Strengthening mechanisms in these systems can include grain-boundary strengthening, Orowan strengthening (where nanoparticles impede dislocation movement), and thermal mismatch strengthening. mdpi.com The study of thermal deformation in copper alloys shows that processes like dynamic recrystallization play a crucial role in the evolution of the microstructure under high temperatures and strain. nih.govmdpi.com These principles of microstructural control and evolution are fundamental to developing Gd-Cu materials with tailored mechanical and physical properties.
Role of Heterogeneous Nucleation and Grain Refinement in Intermetallic Formation
The formation of intermetallic compounds like GdCu₅ within a copper matrix is governed by the principles of nucleation and growth. Heterogeneous nucleation, which occurs on pre-existing surfaces or impurities, is the more common and energetically favorable mechanism compared to homogeneous nucleation. youtube.comyoutube.com The presence of foreign particles or container walls lowers the activation energy required for a new phase to form. youtube.comszfki.hu
In the context of copper alloys, the addition of elements that form high-melting-point compounds can provide these necessary nucleation sites. Rare earth elements, including gadolinium, are highly reactive and readily combine with impurities like oxygen and sulfur to form stable compounds. mdpi.commdpi.com These rare earth-based inclusions act as potent sites for heterogeneous nucleation during solidification. mdpi.com This process is critical for achieving a fine and uniform grain structure in the final material. mdpi.com
Grain refinement is the direct consequence of enhanced heterogeneous nucleation. By increasing the number of nucleation sites, the growth of individual grains is restricted, leading to a smaller average grain size. researchgate.net For copper and its alloys, the addition of rare earth elements like cerium (Ce), which is chemically similar to gadolinium, has been shown to refine the microstructure significantly. mdpi.com This refinement process facilitates the transition from large, columnar grains to smaller, equiaxed grains, which is beneficial for the mechanical properties of the alloy. mdpi.com The fine, dispersed, high-melting-point compounds formed by rare earths pin the grain boundaries, inhibiting their growth during cooling and subsequent processing. arpnjournals.org
Effects of Micro-alloying with Rare Earth Elements in Copper Matrix Composites
The intentional addition of small amounts of rare earth elements, a process known as micro-alloying, is a well-established strategy for enhancing the properties of copper and its alloys. mdpi.com Gadolinium, as a rare earth element, contributes to several beneficial effects when incorporated into a copper matrix.
Key Effects of Rare Earth Micro-alloying:
Purification and Deoxidation: Rare earth elements have a strong chemical affinity for impurities commonly found in copper, such as oxygen and sulfur. mdpi.commdpi.com They react to form stable oxides and sulfides that can be removed as slag, effectively purifying the copper melt. mdpi.com
Microstructure Modification: As discussed previously, rare earths promote grain refinement. This leads to a more uniform and finer microstructure, which significantly improves mechanical properties. mdpi.commdpi.com For instance, the addition of cerium to pure copper has been shown to increase tensile strength and microhardness. mdpi.com
Improved Mechanical Properties: The refined grain structure and the presence of finely dispersed rare earth compounds strengthen the copper matrix. nih.gov This results in enhanced tensile strength, ductility, and hardness. mdpi.comnih.gov The modification of inclusion shapes from sharp, angular forms to more rounded, globular ones also helps to reduce stress concentrations, further improving mechanical performance. nih.gov
Enhanced Hot Workability: By controlling the morphology and distribution of impurities and secondary phases, rare earth additions can improve the high-temperature performance and processability of copper alloys. mdpi.com
Table 2: Summary of Effects of Rare Earth Micro-alloying in Copper
| Effect | Mechanism | Resulting Improvement | Reference |
|---|---|---|---|
| Purification | Formation of stable oxides and sulfides with impurities. | Cleaner copper matrix. | mdpi.com |
| Grain Refinement | Providing sites for heterogeneous nucleation. | Smaller, more uniform grain structure. | mdpi.com |
| Strengthening | Fine grain size and dispersion of hard particles. | Increased tensile strength and hardness. | mdpi.comnih.gov |
Electronic Structure and Chemical Bonding Investigations in Gdcu5 Compounds
Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Band Structure
Theoretical calculations of the electronic structure of GdCu₅ are predominantly performed using Density Functional Theory (DFT). These first-principles, or ab initio, calculations provide a fundamental understanding of the electronic band structure. Specifically, the local density approximation (LDA) and its extension, LDA+U, which accounts for strong on-site Coulomb repulsion, are commonly employed. researchgate.netresearchgate.net The LDA+U method is particularly important for accurately describing the strongly correlated 4f electrons of gadolinium. researchgate.netresearchgate.net
Analysis of Electronic Density of States (DOS) in GdCu₅ and Related Compounds
The analysis of the electronic density of states (DOS) provides critical insights into the distribution of electronic states at different energy levels. For GdCu₅, the total DOS is characterized by contributions from both gadolinium and copper atoms. researchgate.net
Calculations show that the filled 4f states of gadolinium form intense, narrow peaks in the spin-up system at approximately 8 eV below the Fermi level (Eᶠ). researchgate.net The 3d band of copper, which is subject to exchange splitting, widens and its center of gravity shifts closer to the Fermi level as the copper content increases in Gd-Cu alloys. researchgate.net In contrast, the general features of the 4f and 5d states of gadolinium atoms show a weaker dependence on the alloy's composition. researchgate.net The partial densities of states for the 5d electrons of gadolinium form extended, low-intensity energy bands. researchgate.net
The states near the Fermi level in related rare-earth intermetallics are often dominated by the d-states of the transition metal, with smaller contributions from the rare-earth and other constituent orbitals. acs.org This is a key factor in determining the material's conductivity and magnetic properties.
Examination of Strong Electron Correlations within the Gadolinium 4f-Shell
A crucial aspect of the electronic structure of GdCu₅ is the treatment of strong electron correlations in the partially filled 4f shell of gadolinium. researchgate.netiaea.org These correlations are difficult to describe accurately with standard one-electron band structure approaches. iaea.org The strong localization of the 4f electrons means they retain an ionic multiplet structure, even in a metallic solid. iaea.org
To address this, computational methods explicitly account for these strong correlations. The LDA+U approach is a common method, where a Hubbard-like term (U) is added to the DFT Hamiltonian to describe the on-site Coulomb repulsion in the 4f band. researchgate.netacs.org For gadolinium in related compounds, typical values for the Coulomb (U) and exchange (J) parameters are around 6.7 eV and 0.7 eV, respectively. researchgate.netresearchgate.net Neglecting these correlations can lead to incorrect predictions of magnetic ground states and errors in calculating magnetic moments and exchange splitting. acs.org
Computational Studies on Charge Density Distribution and Bonding Character
Computational studies on charge density distribution aim to understand the nature of chemical bonding in GdCu₅. These studies often involve analyzing the transfer of charge between the constituent atoms. In rare-earth intermetallics, the charge and spin distribution can be probed experimentally using techniques like Mössbauer spectroscopy, which provides information about the electron density at the nuclear site. iaea.org
Theoretical models, such as the cellular model, are used to understand the enthalpy of formation in terms of charge transfer and intra-atomic rearrangement of electronic charge. iaea.org The bonding in GdCu₅ and similar compounds is complex, involving not just simple ionic or metallic interactions but also covalent contributions. The dominant contribution to the electron density at the nucleus comes from s-electrons, with a smaller but significant contribution from p-electrons for heavier elements like gadolinium. iaea.org
Orbital Contributions to the Electronic Structure and Stability
The stability and electronic structure of GdCu₅ are determined by the contributions of various atomic orbitals. The 4f electrons of gadolinium, being well-embedded within the atom and shielded by the 5s and 5p electrons, are highly localized. ill.eu The 5d and 6s electrons of gadolinium, along with the 3d and 4s electrons of copper, form the conduction bands in the metallic compound. ill.eu
Magnetic Phenomena and Interactions in Gdcu5 Systems
Exchange Interactions within GdCu₅ Intermetallic and Molecular Structures
The interaction between gadolinium and copper ions is not fixed and can be manipulated through the design of the bridging ligands connecting them. Research on molecular analogs demonstrates that the nature of the bridging group is critical. For instance, an oximato bridge has been shown to facilitate an antiferromagnetic interaction between Cu(II) and Gd(III) ions. nih.gov In contrast, a single-atom phenoxo bridge typically induces a ferromagnetic Cu-Gd interaction. nih.gov This highlights the tunability of the Gd-Cu magnetic coupling.
Interactions between copper(II) ions in multinuclear clusters are also highly dependent on their geometry. In various copper(II)-polyorganosiloxanolate clusters, the Cu-O-Cu bond angle is a determining factor for the type of magnetic coupling. nih.gov When the bridging geometry results in Cu-O-Cu angles between 91.5° and 94.6°, a ferromagnetic interaction is observed. nih.gov However, larger Cu-O-Cu angles lead to significant antiferromagnetic interactions. nih.gov Studies on linear trinuclear copper(II) complexes have quantified these interactions, finding ferromagnetic coupling constants (J) of +33 cm⁻¹ and +15 cm⁻¹, and antiferromagnetic constants of -28 cm⁻¹. rsc.org
To quantitatively describe the magnetic behavior, coupling parameters (often denoted as J) are determined. These parameters represent the energy difference between different spin alignments. In a molecular complex featuring an oximato bridge, the antiferromagnetic coupling parameter between copper and gadolinium (JCuGd) was determined to be -0.63 cm⁻¹. nih.gov
In more complex crystal structures, such as the Gd₅Rh₄Ge₁₀ system—an analog to Gd₅Cu₅ structures—the magnetic ordering arises from anisotropic indirect exchange interactions, specifically the Ruderman-Kittel-Kasuya-Yosida (RKKY) type interaction. researchgate.net This is further complicated by the presence of multiple crystallographic sites for the Gd atoms, leading to interactions between different magnetic sublattices. researchgate.net The determination of these intra- and inter-sublattice coupling parameters typically involves fitting experimental magnetic susceptibility data to a theoretical model Hamiltonian.
| Interaction | Coupling Type | Bridge/Mediator | J-value (cm⁻¹) |
| Cu(II)-Gd(III) | Antiferromagnetic | Oximato | -0.63 nih.gov |
| Cu(II)-Gd(III) | Ferromagnetic | Phenoxo | Not specified nih.gov |
| Cu(II)-Cu(II) | Ferromagnetic | Siloxanolate (Cu-O-Cu ≈ 92-95°) | -42 (convention dependent) nih.gov |
| Cu(II)-Cu(II) | Antiferromagnetic | Siloxanolate (larger Cu-O-Cu angle) | ~200 nih.gov |
| Cu(II)-Cu(II) | Ferromagnetic | Various | 33, 15 rsc.org |
| Cu(II)-Cu(II) | Antiferromagnetic | Various | -28 rsc.org |
Magnetic Ordering and Phase Transitions in GdCu₅ Compounds
At sufficiently low temperatures, the cumulative effect of exchange interactions can lead to long-range magnetic ordering, where the individual magnetic moments of the ions align in a regular pattern. This transition from a paramagnetic state to an ordered state occurs at a critical temperature, known as the magnetic ordering temperature (e.g., Curie temperature for ferromagnets, Néel temperature for antiferromagnets).
Some compounds exhibit not just one, but multiple magnetic phase transitions as the temperature is lowered. A notable example is the isostructural compound Gd₅Rh₄Ge₁₀, which displays a series of transitions at approximately 14 K, 11.5 K, 8.5 K, and 6.7 K. researchgate.net The transition at the highest temperature appears to be a continuous, second-order phase transition, while the subsequent transitions at lower temperatures are likely due to reorientations of the magnetic moments and the formation of noncollinear magnetic structures. researchgate.net This complex behavior is attributed to the interplay of interactions between Gd moments located on different crystallographic sites. researchgate.net In some materials, magnetic phase transitions can be first-order and occur simultaneously with a structural phase transition, where the crystal lattice itself undergoes a distortion. aps.org
Magnetic Transition Temperatures in Gd₅Rh₄Ge₁₀
| Transition | Approximate Temperature |
|---|---|
| 1 | 14 K researchgate.net |
| 2 | 11.5 K researchgate.net |
| 3 | 8.5 K researchgate.net |
Theoretical Modeling of Magnetic Susceptibility and Spin Hamiltonian Parameters
Understanding the magnetic properties of GdCu₅ systems necessitates the use of theoretical models. The quantum Heisenberg model is a common framework used to describe the thermodynamics of such magnetic clusters. nih.gov This model can be solved using techniques like exact numerical diagonalization for molecular systems. nih.gov
By applying this model, researchers can calculate fundamental thermodynamic quantities, including magnetic entropy and magnetic specific heat, as functions of temperature and applied external magnetic field. nih.gov A crucial goal of this modeling is to extract the spin Hamiltonian parameters, such as the exchange coupling constants (J) and the zero-field splitting parameter (D), which describes the splitting of spin states in the absence of a magnetic field. nih.gov Comparing the calculated properties with experimental measurements of magnetic susceptibility allows for the validation of the model and the refinement of the Hamiltonian parameters.
Research into the Magnetocaloric Effect (MCE) in GdCu₅-based Molecular Magnets
The magnetocaloric effect (MCE) is the change in temperature of a magnetic material upon the application or removal of a magnetic field. This phenomenon forms the basis for magnetic refrigeration technology. Gd(III)-based compounds are excellent candidates for MCE applications due to the large magnetic moment of the gadolinium ion.
In a Gd₅-based molecular framework, significant MCE has been observed. mdpi.com At a temperature of 2 K, this compound exhibits a magnetic entropy change (-ΔSₘ) of 24.8 J kg⁻¹ K⁻¹ for a magnetic field change of 2 Tesla. mdpi.com The magnetization of these Gd₅ systems approaches a saturation value consistent with the theoretical value calculated for five non-interacting Gd(III) ions (S=7/2). mdpi.com Theoretical studies on related Cu₅ molecular magnets have further elucidated the MCE by calculating the isothermal entropy change over a wide range of temperatures and magnetic fields, demonstrating how the effect can be tuned. nih.gov
Magnetocaloric Properties of a Gd₅ Molecular Framework
| Parameter | Value | Conditions |
|---|---|---|
| Max. Magnetic Entropy Change (-ΔSₘ) | 24.8 J kg⁻¹ K⁻¹ | T = 2 K, ΔH = 2 T mdpi.com |
Investigation of Single-Molecule Magnet (SMM) Behavior in GdCu₅ Analogs
Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow relaxation of their magnetization and magnetic hysteresis below a certain "blocking temperature". illinois.edu This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier to the reversal of the magnetization. illinois.edu
Optical Spectroscopy and Electronic Excitations in Gdcux Systems
Ellipsometry Studies of GdCu, GdCu₂, and GdCu₅ Compounds
Optical properties of the GdCu, GdCu₂, and GdCu₅ intermetallic compounds have been systematically investigated using ellipsometry. scilit.comresearchgate.netresearchgate.net This non-destructive optical technique measures the change in polarization of light upon reflection from a material's surface, allowing for the determination of its dielectric function and other optical constants. These studies were conducted over a broad spectral range, typically from 0.22 to 16 micrometers (μm), to capture a wide range of electronic transitions. scilit.comresearchgate.netresearchgate.net
The experimental data obtained through ellipsometry serves as the foundation for understanding the interaction of light with these materials. It reveals features in the optical conductivity that are directly related to the underlying electronic band structure. For the GdCuₓ series, these measurements have been crucial in identifying how the electronic properties evolve with an increasing copper content. researchgate.net
Interpretation of Interband Optical Conductivity Spectra
The interband optical conductivity, σ(E), which describes the absorption of photons due to the excitation of electrons from occupied to unoccupied states, has been derived from the ellipsometry data. researchgate.net The interpretation of these spectra is complex and relies heavily on theoretical calculations of the electronic structure. scilit.comresearchgate.netresearchgate.net
For the GdCu, GdCu₂, and GdCu₅ compounds, the spectra of interband optical conductivity exhibit distinct structures that are attributed to electronic transitions between different energy bands. researchgate.net Theoretical models, often based on the local electron density approximation with corrections for strong electron correlations in the 4f shell of gadolinium ions, have been employed to calculate the electronic density of states (DOS). scilit.comresearchgate.netresearchgate.net By comparing the experimental optical conductivity spectra with the calculated DOS, researchers can assign the observed absorption features to specific electronic transitions. researchgate.net
In the GdCuₓ systems, the interband absorption spectra are primarily shaped by transitions involving the d and p states of copper and the d and f states of gadolinium. researchgate.net As the copper content increases from GdCu to GdCu₅, significant changes are observed in the optical conductivity spectra. researchgate.net These modifications are a direct consequence of the evolving band structure, particularly the width and profile of the copper 3d band. researchgate.net
Determination of Plasma and Relaxation Frequencies of Conduction Electrons
The plasma frequency (ωp) and relaxation frequency (γ) of the conduction electrons are fundamental parameters that characterize the metallic behavior of a material. The plasma frequency is related to the density of free charge carriers, while the relaxation frequency is a measure of the scattering of these carriers. These parameters have been determined for the GdCu, GdCu₂, and GdCu₅ compounds from the analysis of the optical data in the infrared region of the spectrum, where the response is dominated by the intraband transitions of the conduction electrons. scilit.comresearchgate.netresearchgate.net
The following table summarizes the determined plasma and relaxation frequencies for the GdCuₓ compounds.
| Compound | Plasma Frequency (ωp²) (10³⁰ s⁻²) | Relaxation Frequency (γ) (10¹⁴ s⁻¹) |
|---|---|---|
| GdCu | 40 | 2.5 |
| GdCu₂ | 50 | 4.0 |
| GdCu₅ | 65 | 5.5 |
Correlation between Optical Behavior and Electronic Structure Calculations
A strong correlation has been established between the experimentally observed optical behavior and the theoretically calculated electronic structure of the GdCuₓ compounds. researchgate.net The total density of electronic states (DOS) calculated for these compounds reveals important trends that explain the changes in their optical properties. researchgate.net
In all these compounds, the filled 4f states of gadolinium form intense, narrow peaks located approximately 8 eV below the Fermi level. researchgate.net The 3d band of copper, which is also subject to exchange splitting, widens and shifts closer to the Fermi level as the copper concentration increases. researchgate.net The 5d states of gadolinium form extended, low-intensity bands. researchgate.net While the general features of the gadolinium 4f and 5d states are weakly dependent on the alloy composition, the copper 3d band undergoes substantial variations. researchgate.net
These changes in the electronic structure directly impact the interband optical conductivity. researchgate.net The modifications in the dispersion of the σ(E) curves across the GdCuₓ series are a direct result of the varying copper content and its effect on the band structure. researchgate.net This close correspondence between experimental optical data and theoretical calculations provides a robust understanding of the electronic properties of these intermetallic compounds.
Thermodynamic Assessment and Phase Equilibria of the Copper Gadolinium System
Experimental Determination of Phase Diagram Boundaries for the Gd-Cu System
The equilibrium phase diagram of the Cu-Gd system has been established through various experimental techniques, including differential thermal analysis (DTA), X-ray diffraction (XRD), and metallography. Early investigations by Copeland and Kato (1964) focused on the gadolinium-rich portion of the diagram, while more comprehensive studies were later conducted by Carnasciali et al. (1983) and Cherepanova et al. (1983). cmu.edu
These studies identified several equilibrium phases:
The liquid phase (L).
The terminal solid solution based on face-centered cubic (fcc) copper, (Cu), which shows negligible solid solubility of gadolinium. cmu.edu
The terminal solid solutions based on body-centered cubic (β-Gd) and hexagonal close-packed (α-Gd) gadolinium.
A series of intermetallic compounds: GdCu, GdCu₂, Gd₂Cu₉ (reported as Cu₉Gd₂ by Carnasciali et al.), GdCu₅, and GdCu₆. cmu.edu
There were initial discrepancies in the literature regarding the nature of the formation of some compounds. For instance, Carnasciali et al. reported a peritectic formation for GdCu₅, while Cherepanova et al. reported its congruent formation. cmu.edu Later critical assessments by Subramanian and Laughlin (1988) concluded that the phase diagram presented by Carnasciali and colleagues is more consistent with the systematic behavior observed across copper-heavy lanthanide systems. cmu.edu According to this assessed diagram, the GdCu₅ phase melts congruently at a temperature of 930°C. cmu.edu
The invariant reactions in the Cu-Gd system are summarized in the table below, based on the assessment by Subramanian and Laughlin.
| Reaction Type | Reaction | Temperature (°C) | Composition (at. % Gd) |
| Eutectic | L ↔ (Cu) + GdCu₆ | 860 | 9.5 |
| Peritectic | L + GdCu₆ ↔ GdCu₅ | 870 | ~15.5 |
| Congruent Melting | L ↔ GdCu₅ | 930 | 16.7 |
| Eutectic | L ↔ GdCu₅ + Gd₂Cu₉ | 870 | 18.0 |
| Peritectic | L + Gd₂Cu₉ ↔ GdCu₂ | 820 | ~29.0 |
| Eutectic | L ↔ GdCu₂ + GdCu | 770 | 44.0 |
| Eutectic | L ↔ GdCu + (β-Gd) | 675 | 70.0 |
| Eutectoid | (β-Gd) ↔ (α-Gd) + GdCu | 640 | 78.0 |
Table 7.1: Invariant Reactions in the Copper-Gadolinium System. Data sourced from the assessment by Subramanian and Laughlin (1988). cmu.edu
The formation and equilibrium of the GdCu₅ intermetallic compound are central to the Cu-Gd phase diagram. As established in the assessed phase diagram, GdCu₅ forms through congruent melting, meaning it solidifies directly from a liquid of the same composition (16.7 at. % Gd) at 930°C without undergoing a reaction with another phase. cmu.edu
However, GdCu₅ is a key participant in two three-phase invariant reactions with its neighboring phases at compositions away from its stoichiometry:
Peritectic Reaction (L + GdCu₆ ↔ GdCu₅ at 870°C): On the copper-rich side of the GdCu₅ composition, a peritectic reaction occurs. In this reaction, the liquid phase reacts with the already solidified GdCu₆ phase to form the GdCu₅ phase upon cooling. This reaction defines the liquidus and solidus boundaries between the GdCu₆ and GdCu₅ phase fields.
Eutectic Reaction (L ↔ GdCu₅ + Gd₂Cu₉ at 870°C): On the gadolinium-rich side of the GdCu₅ composition, a eutectic reaction is observed. Here, the liquid phase transforms isothermally into a two-phase solid mixture of GdCu₅ and Gd₂Cu₉ upon cooling. cmu.edu This reaction establishes a local minimum in the liquidus temperature in that region of the phase diagram.
These reactions are critical as they dictate the microstructure that develops in alloys with compositions around GdCu₅ during solidification processes.
Calorimetric Studies of Enthalpies of Formation and Mixing in Gd-Cu Alloys
Calorimetry provides the most direct experimental method for determining the heat effects associated with alloy formation. These measurements are fundamental for thermodynamic modeling and for understanding the bonding characteristics within an alloy system.
Enthalpy of Mixing: The enthalpy of mixing (ΔH_mix) for liquid copper-gadolinium alloys was measured by Vitusevich and Ivanov (1987) using high-temperature calorimetry at 1629 K. Their study covered a wide compositional range and revealed that the formation of liquid Cu-Gd alloys is a strongly exothermic process, indicating a significant attractive interaction between copper and gadolinium atoms in the molten state. They determined both partial and integral enthalpies of mixing, reporting a minimum integral enthalpy of mixing of -17.7 ± 1.2 kJ/mol at a composition of approximately 60 at. % copper.
Enthalpy of Formation: The standard enthalpy of formation (Δ_f H°) refers to the heat change when one mole of a compound is formed from its constituent elements in their standard states. This value is a key measure of the thermodynamic stability of a solid intermetallic phase. The determination of formation enthalpies for intermetallic compounds is often achieved using high-temperature solution calorimetry in a metallic bath (e.g., liquid aluminum or tin) or by direct reaction calorimetry. researchgate.netresearchgate.net While experimental data on the enthalpies of formation for many binary intermetallic systems have been compiled, specific, experimentally determined values for the solid Gd-Cu intermetallic phases, including GdCu₅, are not readily available in the reviewed literature. Thermodynamic assessments often rely on values estimated from phase diagram data or derived from theoretical first-principles calculations.
Thermodynamic Modeling and Calculation of the Gd-Cu Phase Diagram
Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach, is a powerful tool for developing self-consistent thermodynamic descriptions of multicomponent systems. thermocalc.comunige.it This method allows for the calculation of phase diagrams and thermodynamic properties, which can be extrapolated to higher-order systems.
The CALPHAD methodology involves several key steps:
Data Collection: All available experimental data for the system are collected. This includes phase equilibria (e.g., liquidus/solidus temperatures, phase boundaries), crystallographic information, and thermochemical properties like enthalpies of mixing and formation, and activities. onera.fr
Model Selection: A mathematical model, based on the crystal structure of each phase, is chosen to describe its Gibbs free energy as a function of temperature and composition. Solution phases like the liquid or terminal solid solutions are often described using a substitutional solution model with Redlich-Kistler polynomials to represent the excess Gibbs energy. onera.fr Intermetallic compounds are modeled as stoichiometric compounds or, if they exhibit a homogeneity range, using sublattice models (e.g., the Compound Energy Formalism). unige.it
Parameter Optimization: The coefficients (parameters) in the Gibbs energy models for all phases are optimized simultaneously using specialized software (like Thermo-Calc's PARROT module or Pandat). onera.fr The optimization process fits the calculated phase diagram and thermodynamic properties to the selected experimental data through a least-squares minimization procedure, ensuring thermodynamic consistency across the entire system.
While a comprehensive CALPHAD assessment with published Gibbs energy parameters for the Cu-Gd system was not found in the reviewed literature, the 1988 critical assessment by Subramanian and Laughlin provides the foundational experimental data upon which such a model would be built. cmu.edu A full thermodynamic database would contain a set of parameters for the Gibbs energy of each phase (Liquid, (Cu), (Gd), GdCu, GdCu₂, Gd₂Cu₉, GdCu₅, GdCu₆), allowing for the precise calculation of the phase diagram and properties like those shown in the table below.
| Phase | Model Description |
| Liquid | Substitutional Solution (Redlich-Kistler) |
| (Cu) | Substitutional Solution |
| (β-Gd), (α-Gd) | Substitutional Solution |
| GdCu₅ | Stoichiometric or Sublattice Model |
| Other Intermetallics | Stoichiometric or Sublattice Model |
Table 7.2: Representative Thermodynamic Models Used in a CALPHAD Assessment.
Investigation of Intermetallic Phase Stability under Varying Temperature and Pressure Conditions
Temperature Stability: The stability of the GdCu₅ intermetallic phase as a function of temperature is well-defined by the equilibrium phase diagram. The compound is stable from room temperature up to its congruent melting point of 930°C. cmu.edu Below this temperature, it exists as a single, stable solid phase at its stoichiometric composition. Its stability in relation to other phases at different compositions and temperatures is dictated by the phase boundaries and invariant reactions detailed in section 7.1.
Pressure Stability: The investigation of phase stability under high pressure provides insights into the fundamental nature of bonding and can reveal pressure-induced phase transformations. Experimental studies on the high-pressure behavior of the Gd-Cu system, and specifically the GdCu₅ compound, are not available in the surveyed literature.
However, studies on analogous rare earth-copper intermetallics can provide valuable context. For example, high-pressure angle-dispersive X-ray diffraction studies on the ductile intermetallic compound ErCu, which has a CsCl-type structure, showed that its ambient cubic phase remained stable up to a pressure of 23.6 GPa. researchgate.net Such studies typically involve using a diamond anvil cell to generate high pressures and synchrotron X-ray diffraction to monitor the crystal structure in-situ. The resulting pressure-volume data can be fitted to an equation of state (e.g., the Birch-Murnaghan equation) to determine properties like the bulk modulus, which quantifies the material's resistance to compression.
Theoretical investigations using first-principles calculations based on density functional theory (DFT) are often employed to predict the phase stability of materials at pressures that may be difficult to access experimentally. aps.orgaps.org Such calculations could predict whether GdCu₅ might undergo a phase transformation to a more dense crystal structure at high pressures. Without specific experimental or theoretical results for GdCu₅, its high-pressure stability remains an area for future investigation.
Advanced Computational and Theoretical Frameworks Applied to Gdcu5
Application of Density Functional Theory (DFT) for Structural, Electronic, and Magnetic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has been instrumental in elucidating the fundamental properties of GdCu₅.
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6/mmm (No. 191) |
| Lattice Parameter (a) | ~5.05 Å materialsproject.org |
| Lattice Parameter (c) | ~4.02 Å materialsproject.org |
Electronic and Magnetic Properties: Theoretical calculations based on DFT have provided significant insights into the electronic and magnetic structure of GdCu₅. researchgate.netscilit.com The electronic density of states (DOS) reveals that the filled 4f states of gadolinium form intense, narrow peaks located approximately 8 eV below the Fermi level. researchgate.net The 3d band of copper is significantly influenced by exchange splitting and its width and profile vary substantially compared to pure copper. researchgate.net The 5d states of gadolinium form broad, low-intensity bands that also contribute to the electronic structure. researchgate.net
A crucial aspect of modeling gadolinium-containing compounds is the treatment of the strongly correlated 4f electrons. Standard DFT approximations can sometimes fail to correctly predict the magnetic ground state. researchgate.net Therefore, methods like DFT+U, which add a Hubbard-U term to account for strong on-site Coulomb repulsion, are often employed to achieve a more accurate description of the electronic and magnetic properties, including the magnetic moments and exchange splitting. researchgate.net DFT calculations have determined the magnetic moments for the constituent atoms in GdCu₅. researchgate.net The ferrimagnetic coupling between the large magnetic moment of the Gd atoms and the smaller, induced moments on the Cu atoms is a defining characteristic of this material. This antiparallel alignment is a common feature in rare earth-transition metal intermetallics. aps.org
| Property | Finding | Reference |
|---|---|---|
| Gd 4f states | Form intense, narrow peaks ~8 eV below the Fermi level. | researchgate.net |
| Magnetic Ordering | Typically exhibits ferrimagnetic ordering between Gd and Cu sublattices. | aps.org |
| Gd Magnetic Moment | The primary contributor to the total magnetization. | researchgate.net |
| Cu Magnetic Moment | Small induced moments, aligned antiparallel to Gd moments. | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Investigations
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to describe systems under the influence of time-dependent potentials, making it a primary tool for studying electronic excited states. mpg.dewikipedia.orguci.edu It replaces the complex many-body time-dependent Schrödinger equation with a more manageable set of single-particle equations. uci.edu
For a material like GdCu₅, TD-DFT offers the potential to investigate a variety of dynamic and optical properties. The primary application of TD-DFT, particularly in its linear-response formulation, is the calculation of electronic excitation energies, which correspond to the poles in the response function of the system to a time-varying electric field. q-chem.comuci.edu This allows for the theoretical prediction and interpretation of optical absorption spectra. mpg.de
While specific TD-DFT studies on the intermetallic GdCu₅ are not prominent in the literature, the methodology could be applied to:
Calculate Optical Spectra: Determine the frequency-dependent dielectric function and absorption coefficient, providing insight into how the material interacts with light.
Investigate Plasmonic Excitations: Analyze collective electron oscillations (plasmons), which are crucial in the optical and energy-loss spectra of metallic systems.
Model Ultrafast Dynamics: In its real-time formulation, TD-DFT can simulate the response of the electrons in GdCu₅ to strong and ultrafast laser pulses, exploring non-linear optical phenomena and laser-induced demagnetization or spin transfer. cecam.org
Despite its power, standard TD-DFT approximations can have limitations, especially in accurately describing charge-transfer and Rydberg excitations, which must be considered when interpreting results. q-chem.comrsc.org
Ab Initio Methods (e.g., CASSCF/CASPT2) for Detailed Electronic and Magnetic Characterization
For systems with complex electronic structures, such as those containing lanthanide elements with their partially filled and highly correlated 4f orbitals, higher-level ab initio methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-electron valence state second-order perturbation theory (CASPT2), provides a very accurate framework for this purpose. ungur.org
The CASSCF/CASPT2 approach offers a more rigorous treatment of electron correlation than standard DFT.
CASSCF (Complete Active Space Self-Consistent Field): This method provides a good description of static correlation by including all important electronic configurations that arise from distributing the active electrons (in this case, the Gd 4f electrons) within a defined set of active orbitals (the 4f orbitals).
CASPT2 (Second-Order Perturbation Theory): This step builds upon the CASSCF wavefunction by adding dynamic correlation effects using perturbation theory. researchgate.net This is crucial for achieving quantitative accuracy in energies. ungur.org
For GdCu₅, applying these methods would yield a highly detailed picture of:
Electronic Multiplets: A precise description of the energy levels arising from the 4f⁷ configuration of the Gd³⁺ ion and how they are split by the crystal field environment created by the surrounding Cu atoms.
Magnetic Anisotropy: An accurate calculation of the magnetocrystalline anisotropy energy, which determines the preferred orientation of the magnetic moments within the crystal lattice. This is a direct consequence of the spin-orbit coupling and the interaction of the 4f electron cloud with the crystal field.
Spectroscopic Properties: Detailed prediction of X-ray magnetic circular dichroism (XMCD) and other spectroscopic techniques that probe the local electronic and magnetic structure of the Gd ions.
This level of theory is computationally demanding but essential for a fundamental understanding of the intricate interplay between the localized 4f electrons and the itinerant electrons of the Cu lattice that governs the magnetism in GdCu₅. ungur.org
Utilization of Semi-empirical Models and Boltzmann Approach for Transport Phenomena
Understanding the transport properties of GdCu₅, such as its electrical resistivity and Seebeck coefficient, requires a bridge between its electronic band structure and the macroscopic behavior of charge carriers. The Boltzmann transport equation, often used within a semi-empirical framework, provides this connection.
The approach typically involves two main steps:
Ab Initio Electronic Structure Calculation: First, the electronic band structure and density of states of GdCu₅ are calculated using a reliable method like DFT. This provides the necessary information about the energy, velocity, and scattering of electrons in the crystal.
Boltzmann Transport Equation (BTE): The BTE is then solved, often within the constant relaxation time approximation, to compute the transport coefficients. This equation models the distribution of charge carriers under the influence of applied electric fields and temperature gradients. linseis.com
Key transport properties that can be modeled include:
Electrical Conductivity (σ): Describes the material's ability to conduct an electric current.
Seebeck Coefficient (S): Measures the magnitude of the voltage induced across the material when a temperature difference is applied. wikipedia.orgnumberanalytics.com It is a crucial parameter for thermoelectric applications and provides information about the nature of the charge carriers (electrons or holes). numberanalytics.comelectronics-cooling.com The Seebeck coefficient is essentially a measure of the entropy per unit charge carried by the current. wikipedia.org
Thermal Conductivity (κ): Represents the material's ability to conduct heat, which has both electronic and lattice (phonon) contributions.
This combined DFT and Boltzmann transport approach allows for a theoretical prediction of the transport properties of GdCu₅ and how they change with temperature, which is vital for assessing its potential in various technological applications.
Predictive Modeling and High-Throughput Screening of Intermetallic Compound Properties
Modern materials science increasingly relies on predictive modeling and high-throughput screening to accelerate the discovery and design of new materials with desired properties. drugtargetreview.com These computational strategies are highly relevant to the exploration of intermetallic compounds like GdCu₅ and its derivatives.
High-Throughput Screening (HTS): This approach involves performing automated DFT calculations on a vast number of compounds. drugtargetreview.com For the Gd-Cu system, one could computationally screen:
Substitutions: Replacing Gd or Cu with other elements (e.g., Gd(Cu₁₋ₓMₓ)₅ where M is Ni, Al, etc.) to study the effect on magnetic ordering temperature, magnetic anisotropy, or other properties. aps.org
Different Stoichiometries: Exploring other stable or metastable compounds within the Gd-Cu phase diagram.
New Ternary Compounds: Introducing a third element to create novel ternary intermetallics and mapping their properties. acs.org
Large-scale materials databases, populated by high-throughput calculations, serve as invaluable resources for this data-driven discovery process. materialsproject.org
Predictive Modeling and Machine Learning: The data generated from HTS can be used to train machine learning (ML) models. nih.govnih.gov These models can learn the complex relationships between a compound's composition, structure, and its resulting properties. nih.gov For example, an ML model could be trained to predict the Curie temperature or magnetocrystalline anisotropy of a new, un-synthesized intermetallic compound based solely on its chemical formula and structural information. This in silico screening can rapidly identify promising candidates for further, more detailed theoretical study or experimental synthesis, significantly reducing the time and resources required for materials discovery. nih.gov
Intermetallic Compound Design and Modification Strategies Involving Gdcu5
Research on Pseudo-Binary Systems: The GdCu₅-ₓAlₓ Series
The study of pseudo-binary systems, where one element is partially replaced by another in a compound, is a critical strategy for tuning material properties. In the case of GdCu₅, the substitution of copper with aluminum to form the GdCu₅-ₓAlₓ series allows for a systematic investigation of how compositional changes affect the material's fundamental characteristics.
Effects of Elemental Substitution on Crystallography and Magnetic Behavior
The substitution of aluminum for copper in the GdCu₅ structure induces significant changes in both its crystal lattice and magnetic properties. Research on the analogous GdNi₅-ₓAlₓ and DyNi₅-ₓAlₓ systems provides valuable insights into these effects. researchgate.netresearchgate.net For instance, in the DyNi₅-ₓAlₓ series, as the aluminum content (x) increases, a transition from a hexagonal CaCu₅-type structure to a YCo₃Ga₂-type structure is observed at x > 2. researchgate.net This highlights the profound impact of elemental substitution on the crystallographic symmetry.
The magnetic behavior of these compounds is also highly dependent on the composition. In the GdNi₅ compound, which is a ferrimagnet, the magnetic moments of the gadolinium and nickel sublattices align in opposite directions. researchgate.netresearchgate.net The substitution of a non-magnetic element like aluminum for nickel or copper alters the electronic environment and the distances between the magnetic gadolinium atoms, thereby influencing the magnetic ordering temperature. In the GdNi₅-ₓCuₓ series, the transition temperature varies non-linearly with copper substitution. researchgate.net Similarly, in the GdCu₅-ₓAlₓ series, changes in the magnetic and electrical properties are anticipated as aluminum is introduced. ntu.edu.tw
Table 1: Crystallographic and Magnetic Properties of Related R-M₅ Intermetallic Compounds
This table presents data for analogous systems to illustrate the effects of elemental substitution. Data for the specific GdCu₅-ₓAlₓ series is less commonly published but is expected to follow similar trends.
| Compound | Crystal Structure Type | Magnetic Ordering Temperature (TC) | Notes on Magnetic Behavior |
|---|---|---|---|
| GdNi₅ | CaCu₅ (hexagonal) | 32 K | Ferrimagnetic researchgate.net |
| DyNi₅ | CaCu₅ (hexagonal) | ~12 K | Ferromagnetic |
| DyNi₃Al₂ | YCo₃Ga₂ (hexagonal) | ~20 K | Complex magnetic ordering researchgate.net |
| GdCu₅ | CaCu₅ (hexagonal) | 29.1 K | Antiferromagnetic interactions have been suggested researchgate.net |
Integration of Rare Earth Elements for Microstructural Control in Copper Matrix Composites
These elements tend to have low solid solubility in copper and therefore segregate to grain boundaries. nih.gov This segregation has a pinning effect, which hinders the movement of grain boundaries and suppresses grain growth during processing and thermal treatments. nih.gov The result is a finer, more uniform grain structure, which, according to the Hall-Petch relationship, leads to improved mechanical properties such as strength and hardness. mdpi.com
Furthermore, rare earth elements can improve the wettability between the copper matrix and reinforcing phases, such as ceramics or carbon nanotubes, leading to better interfacial bonding and more effective load transfer. nih.govresearchgate.net In some cases, rare earth elements can form intermetallic compounds with other elements in the alloy, which can further refine the microstructure and improve properties. nih.gov The controlled addition of rare earths can also enhance the electrical conductivity of copper alloys by removing impurities from the matrix. mdpi.com
Rational Synthesis of Nanostructured Gd-Cu Intermetallics for Controlled Research Applications
The synthesis of nanostructured intermetallic compounds, including those in the Gd-Cu system, is crucial for exploring their size- and morphology-dependent properties and for their potential use in advanced applications like catalysis and energy storage. oaepublish.commdpi.com Several rational synthesis strategies can be employed to produce Gd-Cu intermetallics with controlled dimensions. researchgate.net
One common approach is thermal annealing , where a mixture of gadolinium and copper precursors in the desired stoichiometric ratio is heated to a high temperature to induce diffusion and the formation of the ordered intermetallic phase. oaepublish.com To prevent the agglomeration of nanoparticles at high temperatures, a salt matrix or a template-directed approach can be used. oaepublish.com
Wet-chemical methods offer another route to nanostructured Gd-Cu intermetallics. This typically involves the co-reduction of gadolinium and copper salts in a liquid medium in the presence of stabilizing agents that control the nucleation and growth of the nanoparticles.
A more sophisticated technique is seed-mediated growth . oaepublish.com In this method, pre-synthesized nanoparticles of one metal (e.g., copper) are used as seeds, and the second metal (gadolinium) is subsequently deposited onto their surface, followed by an annealing step to promote interdiffusion and the formation of the ordered intermetallic compound. oaepublish.com This approach allows for excellent control over the size and shape of the final nanostructured product. The synthesis of nanostructured copper oxides has been extensively studied, and similar techniques can be adapted for the synthesis of Gd-Cu intermetallics. rsc.org The ability to create these materials at the nanoscale opens up new avenues for fundamental research and technological innovation. mdpi.com
Concluding Remarks and Future Research Perspectives
Synthesis of Key Research Findings Pertaining to GdCu₅
Research into the GdCu₅ intermetallic compound has established several core characteristics regarding its structural and magnetic properties. GdCu₅ typically crystallizes in the hexagonal CaCu₅-type structure. This structure is a common motif for many R-T₅ (R = Rare Earth, T = Transition Metal) compounds and provides a well-defined lattice for analyzing magnetic interactions.
Identification of Unexplored Avenues and Open Questions in GdCu₅ Research
Despite the foundational knowledge, significant avenues for research on GdCu₅ remain open. Many questions, pertinent to the broader class of R-T intermetallics, are yet to be fully addressed for this specific compound. mdpi.com
Nanoscale and Thin-Film Properties: While bulk properties are partially characterized, the magnetic and structural behavior of GdCu₅ at the nanoscale or in thin-film heterostructures is largely unexplored. The reduction in dimensionality can lead to novel magnetic phenomena, such as enhanced magnetic anisotropy or modified Curie temperatures, which are critical for applications in spintronics and data storage.
Detailed Electronic Structure: A comprehensive experimental and theoretical picture of the electronic band structure is still needed. Open questions remain regarding the hybridization between the Gd 5d and Cu 3d electronic states and its precise role in mediating the magnetic exchange interactions. mdpi.com Understanding this is key to manipulating the material's properties through doping or alloying.
Magnetocaloric Effect (MCE) under Diverse Conditions: While R-T compounds are promising for magnetic refrigeration, the MCE of GdCu₅ needs systematic investigation. researchgate.net Specifically, studies under high pressure or in nanocrystalline forms could reveal enhanced performance. Research on related compounds like Gd₅Si₄ has shown that processing conditions can significantly improve the relative cooling power, an avenue that is open for exploration in GdCu₅. researchgate.net
Doping and Alloying Effects: The systematic study of substituting Gd with other rare earths or Cu with other 3d transition metals in the GdCu₅ lattice is incomplete. Such substitutions can be used to tune the magnetic compensation point, Curie temperature, and magnetocrystalline anisotropy, tailoring the material for specific applications. mdpi.com
Prospective Methodological Advancements for Future Investigations
Addressing the open questions in GdCu₅ research will require the application of advanced synthesis, characterization, and computational techniques.
Advanced Synthesis: To investigate nanoscale properties, synthesis methods beyond conventional melting, such as high-energy ball milling followed by annealing, can produce nanocrystalline alloys. mdpi.com For thin films, molecular beam epitaxy (MBE) or pulsed laser deposition (PLD) would enable precise control over thickness and interfaces.
Sophisticated Characterization: Probing the element-specific magnetic moments and their coupling requires advanced techniques like X-ray Magnetic Circular Dichroism (XMCD). Neutron diffraction studies, particularly on single crystals, would be invaluable for determining the precise magnetic structure and spin orientations.
High-Fidelity Computational Modeling: Standard Density Functional Theory (DFT) calculations can be enhanced to better account for the strongly correlated 4f electrons of gadolinium. youtube.com Methods like DFT+U (Hubbard U) or dynamical mean-field theory (DMFT) can provide a more accurate description of the electronic structure and magnetic properties, helping to resolve questions about electronic hybridization and exchange mechanisms. mdpi.comosti.gov
In-situ Measurements: To better understand phase transitions and dynamic properties, in-situ characterization techniques are essential. This includes performing magnetic and structural measurements while varying temperature, pressure, or applied magnetic fields to directly observe the material's response.
Broader Implications for Rare Earth-Transition Metal Intermetallic Science and Technology
The focused study of GdCu₅ has implications that extend beyond the compound itself, contributing significantly to the broader field of materials science.
Model System for Magnetism: GdCu₅ serves as a valuable model system for understanding 4f-3d magnetism. As Gd³⁺ is an S-state ion (zero orbital momentum), it simplifies theoretical analysis by minimizing complexities from crystal field effects and spin-orbit coupling, allowing for a clearer investigation of the exchange interactions that are fundamental to all R-T magnets.
Informing New Materials Design: A thorough understanding of the structure-property relationships in GdCu₅ can guide the design of new ternary and quaternary compounds with enhanced properties. For instance, insights into its magnetocaloric properties could accelerate the discovery of new, efficient, and environmentally friendly magnetic refrigerants. mdpi.comresearchgate.net
Contribution to Sustainable Technology: Rare earth elements are critical for clean energy technologies, including permanent magnets for wind turbines and electric vehicles. forbes.comopml.co.uk While GdCu₅ itself may not be a permanent magnet, research into its magnetic properties contributes to the fundamental knowledge base needed to develop next-generation magnetic materials that may use rare earths more efficiently or require less of the most critically sourced elements.
Q & A
Q. How do researchers formulate hypotheses about the role of Gd 4f electrons in Cu-Gd (5/1) using evidence-based inquiry frameworks?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development. Use PICO (Population, Intervention, Comparison, Outcome) for systematic reviews. Link hypotheses to existing theories, such as RKKY interactions, and test via muon spin rotation (µSR) .
Key Guidelines for Researchers
- Experimental Design : Always include control samples (e.g., pure Cu/Gd) and report instrument calibration details.
- Data Contradiction Analysis : Use meta-analysis tools like RevMan to synthesize conflicting results .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
